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molecular formula C12H10F3N5O B8351012 4,5-Diamino-N-(4-trifluoromethylpyridin-2-yl)picolinamide

4,5-Diamino-N-(4-trifluoromethylpyridin-2-yl)picolinamide

Cat. No. B8351012
M. Wt: 297.24 g/mol
InChI Key: JAMVKBIAIRKSLK-UHFFFAOYSA-N
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Patent
US08598190B2

Procedure details

Prepared analogously to example 83d by hydrogenation of 4-amino-5-nitro-N-(4-trifluoromethyl-pyridin-2-yl)-picolinamide using palladium/charcoal 10% in methanol and THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([C:11]([NH:13][C:14]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][N:15]=2)=[O:12])[CH:3]=1>CO.C1COCC1.[Pd]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[C:4]([C:11]([NH:13][C:14]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][N:15]=2)=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=NC=C1[N+](=O)[O-])C(=O)NC1=NC=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC=C1N)C(=O)NC1=NC=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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